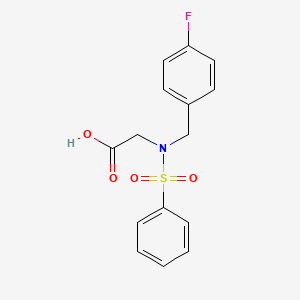
4-Fluoro-4-(3-methoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4-(3-methoxyphenyl)piperidine is a fluorinated piperidine derivative The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-(3-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 4-fluoropiperidine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-methoxyphenylboronic acid with 4-fluoropiperidine in the presence of a palladium catalyst and a base.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and scalability. This may include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-(3-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The fluorine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃).
Major Products Formed
Oxidation: Formation of 4-hydroxy-4-(3-methoxyphenyl)piperidine or 4-oxo-4-(3-methoxyphenyl)piperidine.
Reduction: Formation of 4-(3-methoxyphenyl)piperidine.
Substitution: Formation of 4-hydroxy-4-(3-methoxyphenyl)piperidine, 4-amino-4-(3-methoxyphenyl)piperidine, or 4-alkyl-4-(3-methoxyphenyl)piperidine.
Scientific Research Applications
4-Fluoro-4-(3-methoxyphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates. The fluorine atom enhances the metabolic stability and bioavailability of the compounds.
Materials Science: It is used in the development of fluorinated polymers and materials with unique properties such as increased thermal stability and hydrophobicity.
Biological Research: It is used as a probe to study the conformational behavior of fluorinated piperidines and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(3-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and selectivity towards biological targets. The methoxy group can also participate in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropiperidine: Lacks the methoxyphenyl group, resulting in different pharmacokinetic properties.
4-(3-Methoxyphenyl)piperidine: Lacks the fluorine atom, resulting in different metabolic stability and bioavailability.
4-Chloro-4-(3-methoxyphenyl)piperidine: Contains a chlorine atom instead of fluorine, resulting in different electronic properties and reactivity.
Uniqueness
4-Fluoro-4-(3-methoxyphenyl)piperidine is unique due to the presence of both the fluorine atom and the methoxyphenyl group. This combination imparts distinct electronic and steric properties to the compound, making it a valuable building block in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-fluoro-4-(3-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12/h2-4,9,14H,5-8H2,1H3 |
InChI Key |
NSIKPWJVHSMZFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12453911.png)
![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)

![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12453934.png)
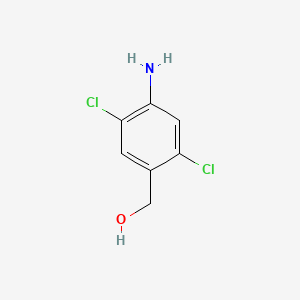
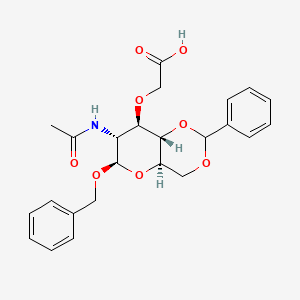

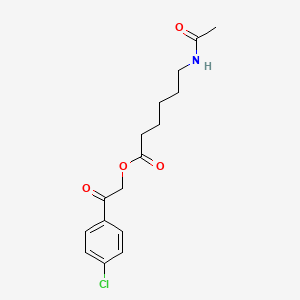
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
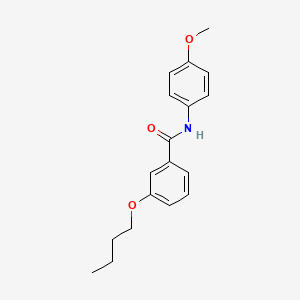
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
